1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole
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Overview
Description
The compound “1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-Bromo-benzyl” indicates a benzyl group with a bromine atom attached to the fourth carbon in the ring .
Chemical Reactions Analysis
Bromobenzyl compounds can undergo various reactions. For instance, they can participate in radical reactions when activated with a compact fluorescent lamp (CFL) using a simple flow reactor design .Scientific Research Applications
Molecular Structure and Reactivity
The title compound, C18H7BrCl2F3N5O2, displays a unique L-shaped tricyclic imine structure. The pyrazole ring aligns almost coplanar with the nitro-substituted benzene ring, demonstrating a dihedral angle of 3.6°, and is approximately perpendicular to the trifluoromethyl-substituted ring, with a dihedral angle of 88.5° (Yang & Li, 2008).
Synthesis and Molecular Interactions
A variety of 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles have been synthesized, with substituents including chloro, bromo, iodo, and nitro. These compounds were characterized using various spectroscopic methods, illustrating the diverse reactivity and potential applications of pyrazole derivatives (Zhang et al., 2006).
Crystallography and Supramolecular Structures
Pyrazole derivatives exhibit complex hydrogen-bonding patterns and molecular-electronic structures. Studies demonstrate that molecules of certain pyrazole derivatives are linked into hydrogen-bonded chains and sheets, providing insight into the compound's potential for forming complex molecular architectures (Portilla et al., 2007a), (Portilla et al., 2007b).
Chemical Reactivity and Applications
Synthesis of new pyrazole derivatives has been extensively studied, showcasing the versatility of these compounds. For instance, novel 3,4,5-1H-Trinitropyrazole and its N-Methyl derivative have shown interesting reactivity patterns, suggesting potential applications in various chemical fields (Dalinger et al., 2013).
Biological Activities and Applications
Research into pyrazole derivatives has revealed a range of biological activities, including antimicrobial properties. The synthesis and characterization of various pyrazole derivatives have led to the identification of compounds with potential antitumor, antifungal, and antibacterial applications, highlighting the medical and pharmacological significance of these compounds (Titi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-methyl-3-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAADVBGMKBWTNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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